molecular formula C9H12N2O2S B2664783 3-Nitro-5-(propylthio)aniline CAS No. 899710-41-9

3-Nitro-5-(propylthio)aniline

Cat. No.: B2664783
CAS No.: 899710-41-9
M. Wt: 212.27
InChI Key: WHOCGHKSHYHXDO-UHFFFAOYSA-N
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Description

3-Nitro-5-(propylthio)aniline is an organic compound with the molecular formula C9H12N2O2S It is characterized by the presence of a nitro group (-NO2) and a propylthio group (-S-CH2-CH2-CH3) attached to an aniline ring

Scientific Research Applications

3-Nitro-5-(propylthio)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(propylthio)aniline typically involves the nitration of 5-(propylthio)aniline. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction and to ensure the selective introduction of the nitro group at the desired position on the aniline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. Safety measures are also critical due to the hazardous nature of the nitrating agents used .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5-(propylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Nitro-5-(propylthio)aniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propylthio group can interact with thiol-containing biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its application .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .

Properties

IUPAC Name

3-nitro-5-propylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOCGHKSHYHXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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